2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid
Overview
Description
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid is a chemical compound with the molecular formula C14H13ClO5 and a molecular weight of 296.70 g/mol . This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid typically involves the reaction of 6-chloro-3,4-dimethylcoumarin with propanoic acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques and the use of specialized equipment to handle large-scale reactions .
Chemical Reactions Analysis
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid can be compared with other similar compounds, such as:
6-Methylcoumarin: A methyl derivative of coumarin with similar structural features.
Ethyl 2-((6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate: Another derivative with a phenyl group instead of dimethyl groups.
Various coumarin derivatives: These compounds share the coumarin core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Biological Activity
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, with the CAS number 853892-42-9, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone moiety with a chloro and dimethyl substitution pattern, contributing to its unique biological properties. Its molecular formula is , and it possesses a molecular weight of approximately 296.70 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃ClO₅ |
Molecular Weight | 296.70 g/mol |
CAS Number | 853892-42-9 |
Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies suggest that the compound demonstrates bactericidal activity, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM against Gram-positive bacteria .
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Escherichia coli | >125 |
Antifungal Activity
In addition to antibacterial effects, the compound also shows antifungal activity. It has been reported to inhibit biofilm formation in Candida albicans, demonstrating an IC50 value of 40 μg/mL, which is competitive with established antifungal agents .
Table 2: Antifungal Activity Against Candida albicans
Fungal Strain | IC50 (μg/mL) |
---|---|
Candida albicans | 40 |
The mechanism by which this compound exerts its effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis in bacterial cells. This dual-action mechanism enhances its efficacy against resistant strains .
Case Studies
- Study on Biofilm Inhibition : A study evaluated the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. Results indicated a significant reduction in biofilm biomass when treated with concentrations as low as 31 μg/mL .
- Comparative Study with Ciprofloxacin : In comparative studies, the compound showed superior activity against MRSA strains when compared to ciprofloxacin, particularly in biofilm disruption assays .
Properties
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO5/c1-6-7(2)14(18)20-11-5-12(10(15)4-9(6)11)19-8(3)13(16)17/h4-5,8H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRGNUAFJDCMAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394030 | |
Record name | 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853892-42-9 | |
Record name | 2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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